molecular formula C18H18N8 B6453327 4-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]quinazoline CAS No. 2549054-91-1

4-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]quinazoline

Cat. No.: B6453327
CAS No.: 2549054-91-1
M. Wt: 346.4 g/mol
InChI Key: NWNJEMDKBWMXHX-UHFFFAOYSA-N
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Description

4-[4-(7-Methyl-7H-purin-6-yl)piperazin-1-yl]quinazoline is a heterocyclic compound featuring a quinazoline core substituted at position 4 with a piperazine ring, which is further modified by a 7-methylpurine group. Quinazoline derivatives are widely explored in medicinal chemistry due to their ability to interact with kinase ATP-binding domains, making them candidates for anticancer and kinase-inhibitory therapies.

Properties

IUPAC Name

4-[4-(7-methylpurin-6-yl)piperazin-1-yl]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N8/c1-24-12-23-16-15(24)18(22-11-20-16)26-8-6-25(7-9-26)17-13-4-2-3-5-14(13)19-10-21-17/h2-5,10-12H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWNJEMDKBWMXHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=NC=N2)N3CCN(CC3)C4=NC=NC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]quinazoline typically involves multi-step procedures. One common method includes the following steps:

    Formation of the quinazoline core: This can be achieved by cyclization reactions involving appropriate starting materials such as anthranilic acid derivatives and formamide.

    Introduction of the piperazine moiety: This step involves the reaction of the quinazoline core with piperazine under suitable conditions, often using a solvent like dimethylformamide and a base such as potassium carbonate.

    Attachment of the purine derivative: The final step involves the coupling of the piperazine-quinazoline intermediate with a purine derivative, such as 7-methyl-7H-purine, using a coupling reagent like N,N’-dicyclohexylcarbodiimide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]quinazoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or quinazoline moieties using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Alkyl halides in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Formation of quinazoline N-oxides or purine N-oxides.

    Reduction: Formation of reduced quinazoline or purine derivatives.

    Substitution: Formation of alkylated or sulfonated derivatives of the compound.

Scientific Research Applications

4-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]quinazoline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression.

Comparison with Similar Compounds

Structural and Functional Differences

The compound’s structural analogs can be categorized based on their core scaffolds and substituent patterns. Below is a comparative analysis of key analogs:

Data Table: Structural and Functional Comparison
Compound Name Core Structure Substituents Biological Target Activity Reference
4-[4-(7-Methyl-7H-purin-6-yl)piperazin-1-yl]quinazoline Quinazoline 4-(7-Methylpurinyl)piperazine Kinases (hypothesized) Potential kinase inhibitor
Cediranib (Reference) Quinazoline 4-Fluoro-2-methylindole, methoxy, pyrrolidinylpropoxy VEGFR VEGFR inhibitor
Q15 (Anilinoquinazoline derivative) Quinazoline Piperazine with phenylcarbamoyl-phenoxy hCAP-G2 (tumor suppressor subunit) Tumor growth inhibition
4-Chloro-7-methoxy-6-(3-(4-methylpiperazin-1-yl)propoxy)quinazoline Quinazoline Chloro, methoxy, methylpiperazinylpropoxy Intermediate (unspecified) Synthetic intermediate

Key Findings and Implications

Cediranib vs. Target Compound: Cediranib’s substituents (fluoro-methylindole, methoxy, and pyrrolidinylpropoxy) optimize it for vascular endothelial growth factor receptor (VEGFR) inhibition . In contrast, the target compound’s purine-piperazine group may shift selectivity toward other kinases (e.g., EGFR or purine-binding enzymes) due to steric and electronic differences.

Q15 (Anilinoquinazoline Derivative): Q15’s piperazine is substituted with a phenylcarbamoyl-phenoxy group, enabling interaction with hCAP-G2, a subunit of the condensin complex involved in chromosome organization . The target compound’s purine substituent may instead target nucleotide-binding domains in kinases or DNA repair proteins (e.g., PARP), though experimental validation is needed.

Piperazine-Containing Derivatives (): Derivatives such as 7-(piperazin-1-yl)pyrazino-pyrimidinones () highlight the versatility of piperazine in modulating pharmacokinetics. The methylpurine substitution in the target compound introduces a bulkier, aromatic group that may reduce off-target effects compared to simpler piperazine analogs .

Intermediate Compounds () :

  • The 4-chloro-7-methoxy intermediate () shares a quinazoline core but differs in substitution position (positions 6 and 7 vs. position 4). Position 4 substitution is critical for ATP-binding site interactions in kinases, suggesting the target compound is more likely to exhibit kinase inhibition than this intermediate .

Biological Activity

4-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]quinazoline is a complex organic compound that integrates purine and piperazine moieties, suggesting significant potential in various biological applications, particularly in cancer therapy. This article examines the biological activity of this compound, focusing on its anticancer properties, molecular interactions, and structure-activity relationships.

Chemical Structure

The compound features a quinazoline backbone with a piperazine substituent linked to a 7-methyl purine. This unique arrangement contributes to its biological activity and interaction capabilities.

Biological Activity Overview

Research indicates that derivatives of quinazoline, including the target compound, exhibit notable anticancer properties. These compounds often induce apoptosis in cancer cells through modulation of various biochemical pathways. The following sections detail specific findings related to its biological activities.

The anticancer activity of this compound is primarily attributed to its ability to interact with key cellular targets involved in cancer progression. Similar compounds have shown efficacy in inhibiting the epidermal growth factor receptor (EGFR), a crucial player in many malignancies.

Case Studies

  • Cytotoxicity against Cancer Cell Lines :
    • A study demonstrated that quinazoline derivatives exhibited IC50 values lower than 10 μM against MCF-7 breast cancer cells, indicating potent cytotoxic effects. The most effective derivative had an IC50 of 6.43 μM .
    • Another study highlighted the ability of pyrazolo[1,5-c]quinazoline derivatives to inhibit CDK4/6 pathways, further supporting their utility in cancer treatment .
  • Molecular Docking Studies :
    • Molecular docking studies revealed strong binding affinities for key residues in EGFR, suggesting that modifications to the quinazoline structure could enhance therapeutic efficacy .

Structure-Activity Relationship (SAR)

The structural features of this compound significantly influence its biological activity. The presence of the piperazine ring and the methyl group on the purine enhance its interaction with biological targets.

Compound NameDescriptionUnique Features
6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purineKnown for anticancer activityContains a propoxyphenyl group
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamideStudied for anti-tubercular propertiesFeatures a pyrazine moiety
9-methyl-6-(piperazin-1-yl)-9H-purineA simpler derivative lacking additional functionalizationBasic piperazine structure without extensive modifications

Pharmacological Applications

Beyond anticancer activity, compounds similar to this compound have been investigated for their potential as cannabinoid receptor modulators , indicating a broader pharmacological spectrum that includes anti-inflammatory and neuroprotective effects.

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